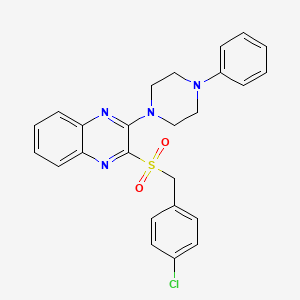![molecular formula C22H20N4O4 B2576419 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-97-4](/img/structure/B2576419.png)
2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods such as spectroscopic and elemental methods .Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
- Positron Emission Tomography (PET) Imaging:
- Benzamide analogs, including compounds structurally similar to 2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, have been synthesized and evaluated as potential ligands for PET imaging of sigma-2 receptor status in solid tumors. Compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios, highlighting their potential in imaging applications (Tu et al., 2007).
Pharmacological and Biochemical Applications
Pharmacokinetics and Tissue Distribution:
- Studies have investigated the pharmacokinetics, metabolism, and tissue distribution of benzamide derivatives, revealing insights into their potential as oral anti-fibrotic drugs and their distribution into liver, kidneys, and lungs. This research is significant for understanding the drug's behavior in the body and its implications for treating diseases like fibrosis and cancer (Kim et al., 2008).
Inhibition of Mixed-Function Oxidases:
- Benzimidazole derivatives, related to the structure of this compound, have been found to be effective inhibitors of hepatic microsomal enzymes. This aspect is crucial in understanding the drug's interaction with metabolic pathways and its potential side effects or drug-drug interactions (Murray & Ryan, 1983).
Therapeutic Applications
Anti-fibrotic Drug Potential:
- Benzamide derivatives have shown promising results as novel ALK5 inhibitors, potentially serving as effective oral anti-fibrotic drugs. These compounds have demonstrated significant suppression of renal and hepatic fibrosis, emphasizing their potential in treating fibrotic diseases and possibly having anti-metastatic effects on certain cancer models (Kim et al., 2008).
Modulation of Gastric Acid Secretion:
- Compounds structurally similar to this compound have been investigated for their ability to modulate gastric acid secretion. Such research holds significance in developing treatments for acid-related diseases and understanding the compound's impact on gastrointestinal physiology (Blandizzi et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-16-7-8-17(19(12-16)29-2)22(27)23-15-6-4-5-14(11-15)18-13-26-20(24-18)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZWFGNLKWKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)
![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)
![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)




![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)